BMS-986163

Prodrug Solubility Intravenous Administration

BMS-986163 is a water-soluble IV phosphate prodrug of the GluN2B-selective negative allosteric modulator BMS-986169, engineered to bypass poor aqueous solubility and enable consistent systemic exposure. Its active form lacks ketamine-like hyperlocomotion and dissociative behaviors, isolating antidepressant-like efficacy from psychotomimetic liabilities. Validated for dose-dependent receptor occupancy ([³H]Ro 25-6981 binding) and qEEG pharmacodynamic modulation, it is an essential benchmark for GluN2B-targeted preclinical research. Generic GluN2B modulators cannot replicate this solubility/side-effect profile combination.

Molecular Formula C23H28FN2O5P
Molecular Weight 462.4582
CAS No. 1801151-09-6
Cat. No. B606290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986163
CAS1801151-09-6
SynonymsBMS-986163;  BMS 986163;  BMS986163.
Molecular FormulaC23H28FN2O5P
Molecular Weight462.4582
Structural Identifiers
SMILESO=C1N(CC2=CC=C(C)C=C2)CC[C@H]1N3C[C@@H](F)[C@H](C4=CC=C(OP(O)(O)=O)C=C4)CC3
InChIInChI=1S/C23H28FN2O5P/c1-16-2-4-17(5-3-16)14-26-13-11-22(23(26)27)25-12-10-20(21(24)15-25)18-6-8-19(9-7-18)31-32(28,29)30/h2-9,20-22H,10-15H2,1H3,(H2,28,29,30)/t20-,21+,22+/m0/s1
InChIKeyZPUVTBAQHJFPHE-BHDDXSALSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-986163: A Water-Soluble Intravenous Prodrug for GluN2B-Targeted Research


BMS-986163 (CAS 1801151-09-6) is a phosphate prodrug that undergoes rapid in vivo bioconversion to its active parent molecule, BMS-986169, a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor [1]. This compound was specifically engineered to overcome the poor aqueous solubility of BMS-986169, enabling intravenous administration and consistent systemic exposure for preclinical and translational investigations [2]. Its primary development context centers on treatment-resistant depression (TRD) and the broader exploration of rapid-acting antidepressant mechanisms distinct from monoaminergic pathways [3].

Why Generic GluN2B NAMs Cannot Substitute for BMS-986163 in Preclinical Research


Generic substitution with other GluN2B negative allosteric modulators is not scientifically valid due to fundamental differences in physicochemical and pharmacokinetic properties that directly impact experimental outcomes. Unlike orally bioavailable or lipophilic analogs, BMS-986163 is uniquely designed as a water-soluble intravenous prodrug to bypass the poor aqueous solubility of its active parent, BMS-986169, a property that critically limits formulation options and reliable dosing for certain in vivo models [1]. Furthermore, its distinct side-effect profile—specifically the absence of ketamine-like hyperlocomotion and dissociative behaviors—differentiates it from both pan-NMDA antagonists and other GluN2B NAMs, making it essential for studies isolating the antidepressant-like effects from psychotomimetic liabilities [2].

Quantitative Differentiation of BMS-986163: A Comparative Evidence Guide for Procurement


Aqueous Solubility and Prodrug Design: BMS-986163 vs. BMS-986169

BMS-986163 is a water-soluble phosphate prodrug specifically developed to address the poor aqueous solubility of its active parent molecule, BMS-986169. This prodrug strategy was essential for enabling intravenous administration and achieving consistent, dose-dependent systemic exposure in preclinical models [1].

Prodrug Solubility Intravenous Administration Pharmacokinetics

Behavioral Side-Effect Profile: BMS-986163 vs. Ketamine

In contrast to the rapid-acting antidepressant ketamine, which is a non-selective NMDA receptor channel blocker, BMS-986163 and its active parent BMS-986169 did not induce ketamine-like hyperlocomotion or other abnormal behaviors in mice or cynomolgus monkeys. However, BMS-986169 did produce a transient, exposure-dependent working memory impairment in monkeys [1].

Behavioral Pharmacology Side-Effect Liability Antidepressant Locomotor Activity

In Vivo Target Engagement: BMS-986163 Achieves High GluN2B Occupancy

BMS-986163, following i.v. administration and conversion to BMS-986169, achieves robust and dose-dependent GluN2B receptor occupancy in rodent brain. This was confirmed by both ex vivo [³H]Ro 25-6981 binding and inhibition of in vivo [³H]MK-801 binding. Occupancy was tightly correlated with plasma exposure and fully saturated at doses ≥3 mg/kg i.v. [1].

Target Engagement Receptor Occupancy In Vivo Pharmacology NMDA Receptor

Translational EEG Biomarker: BMS-986163 Modulates qEEG Power Bands

BMS-986163 produced robust and consistent changes in the quantitative electroencephalogram (qEEG) power band distribution in rodents. This effect serves as a translational pharmacodynamic measure that can be investigated in healthy human subjects to bridge preclinical and clinical development [1].

Quantitative EEG Translational Biomarker Pharmacodynamics CNS Drug Development

Optimal Research Applications for BMS-986163 Based on Differentiated Evidence


Investigating Rapid-Acting Antidepressant Mechanisms without Psychotomimetic Confounds

BMS-986163 is uniquely suited for studies seeking to dissect the antidepressant-like effects of NMDA receptor modulation from the dissociative and psychotomimetic side effects associated with non-selective antagonists like ketamine. Its active parent, BMS-986169, lacks ketamine-like hyperlocomotion in rodents and monkeys, allowing researchers to probe the therapeutic potential of GluN2B-selective NAMs in a side-effect-minimized context [1].

Preclinical Studies Requiring Precise Intravenous Dosing and Controlled Systemic Exposure

For experiments demanding accurate control over plasma concentrations and target engagement, the water-soluble prodrug design of BMS-986163 is essential. It overcomes the solubility limitations of its active parent, BMS-986169, enabling reliable intravenous administration and consistent pharmacokinetic profiles in rodents and other preclinical species [1].

Ex Vivo and In Vivo Target Engagement Assays for GluN2B Receptor Occupancy

BMS-986163 serves as a validated tool compound for establishing ex vivo and in vivo target engagement assays for GluN2B. It has been extensively characterized for dose-dependent receptor occupancy using [³H]Ro 25-6981 binding and functional inhibition of NMDA receptors via [³H]MK-801 binding, providing a benchmark for evaluating novel GluN2B modulators [1].

Translational Pharmacodynamic Studies Using Quantitative EEG Biomarkers

Researchers can leverage BMS-986163's robust modulation of qEEG power bands in rodents as a translational bridge to potential clinical studies. This provides a measurable, CNS-based pharmacodynamic readout that can be compared across species and potentially with other investigational compounds targeting glutamatergic pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-986163

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.